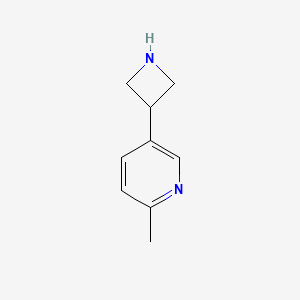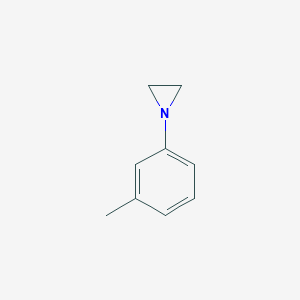
Quinolin-3(4h)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-3(4H)-one is a heterocyclic aromatic organic compound with the molecular formula C9H7NO. It is a derivative of quinoline, characterized by a nitrogen atom in the ring structure and a ketone group at the third position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Quinolin-3(4H)-one can be synthesized through several methods. One common approach involves the cyclization of anthranilic acid derivatives with ketones under acidic conditions. Another method includes the gold-catalyzed annulation of anthranils and ynamides, which leads to the formation of quinoline oxides. These oxides can then be rearranged to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of readily available starting materials and catalysts to ensure high yields and cost-effectiveness. The gold-catalyzed synthesis mentioned above is one such method that can be scaled up for industrial purposes .
Analyse Chemischer Reaktionen
Types of Reactions
Quinolin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into quinoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines .
Wissenschaftliche Forschungsanwendungen
Quinolin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: this compound derivatives have shown potential as antitumor, antimicrobial, and anti-inflammatory agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of quinolin-3(4H)-one and its derivatives often involves interaction with specific molecular targets and pathways. For instance, some derivatives inhibit enzymes involved in DNA replication, leading to antitumor effects. Others may interact with bacterial cell walls, exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the ketone group.
Quinazoline: Another nitrogen-containing heterocycle with different biological activities.
4H-Pyrano[3,2-h]quinoline: A derivative with additional rings and unique properties .
Uniqueness
Quinolin-3(4H)-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its derivatives are particularly valuable in medicinal chemistry for developing new therapeutic agents .
Eigenschaften
CAS-Nummer |
655239-54-6 |
|---|---|
Molekularformel |
C9H7NO |
Molekulargewicht |
145.16 g/mol |
IUPAC-Name |
4H-quinolin-3-one |
InChI |
InChI=1S/C9H7NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1-4,6H,5H2 |
InChI-Schlüssel |
GRRBXRZINPHFGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2N=CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11923763.png)








![8-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923803.png)


